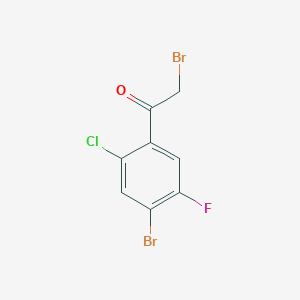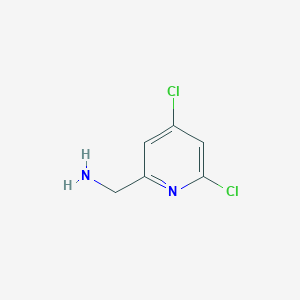
4'-Brom-2'-chlor-5'-fluorphenacylbromid
Übersicht
Beschreibung
4’-Bromo-2’-chloro-5’-fluorophenacyl bromide is an organic compound that belongs to the class of phenacyl bromides. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl group. It is widely used in organic synthesis due to its reactivity and versatility as an intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-2’-chloro-5’-fluorophenacyl bromide has a wide range of applications in scientific research, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-chloro-5’-fluorophenacyl bromide typically involves the bromination of 4’-Bromo-2’-chloro-5’-fluoroacetophenone. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide in the presence of a solvent like acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-2’-chloro-5’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Bromo-2’-chloro-5’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenacyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted phenacyl derivatives, ketones, carboxylic acids, and alcohols, depending on the type of reaction and reagents used .
Wirkmechanismus
The mechanism of action of 4’-Bromo-2’-chloro-5’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the phenacyl group enhances its electrophilicity, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-chlorophenacyl bromide
- 4-Fluorophenacyl bromide
- 2-Bromo-4’-fluoroacetophenone
Uniqueness
4’-Bromo-2’-chloro-5’-fluorophenacyl bromide is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the phenacyl group. This unique combination of halogens imparts distinct reactivity and properties to the compound, making it a valuable intermediate in organic synthesis and research .
Eigenschaften
IUPAC Name |
2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-7(12)5(10)2-6(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGIHGZILRXSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211272 | |
| Record name | Ethanone, 2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804382-40-8 | |
| Record name | Ethanone, 2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804382-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-bromo-1-(4-bromo-2-chloro-5-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B1449871.png)
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B1449873.png)
![7-Methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1449874.png)





![6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine](/img/structure/B1449880.png)

![Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate](/img/structure/B1449882.png)


![(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1449891.png)
